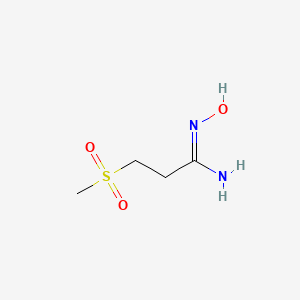

N'-hydroxy-3-methanesulfonylpropanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

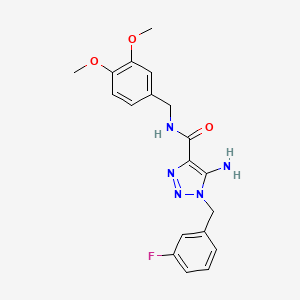

N’-hydroxy-3-methanesulfonylpropanimidamide is a chemical compound with the molecular formula C4H10N2O3S and a molecular weight of 166.2 . It is used for pharmaceutical testing .

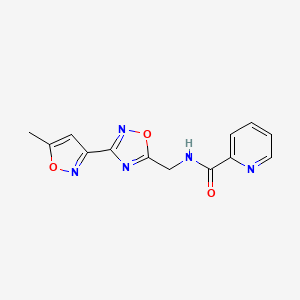

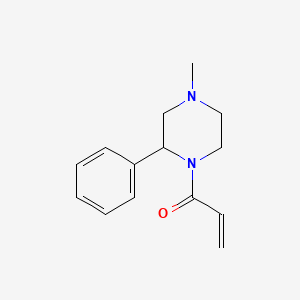

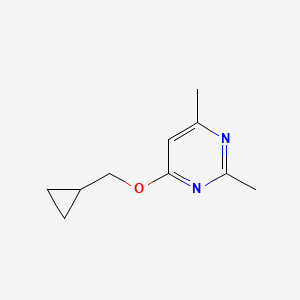

Molecular Structure Analysis

The molecular structure of N’-hydroxy-3-methanesulfonylpropanimidamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation of Sulfur Compounds Photocatalysis, including the use of TiO2-based materials, has been investigated for the oxidation of reduced sulfur compounds such as methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS). These are by-products of industrial processes and their oxidation can decrease their harmful effects. Alternative materials, such as aromatic photosensitizers, have shown different oxidation products compared to TiO2, indicating a major pathway leading to sulfoxide and sulfone. This research highlights the potential of photocatalytic processes in treating sulfur compounds in industrial and water treatment plants (Cantau et al., 2007).

Methanotrophic Bacteria for Biotechnological Applications Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a range of potential biotechnological applications. They can produce single-cell protein, biopolymers, nanotechnology components, metabolites like methanol and lipids, and can be engineered to produce new compounds. The versatility of methanotrophs underlines their potential in sustainable production processes, highlighting an interesting area of research for utilizing methane more effectively (Strong et al., 2015).

Anaerobic Oxidation of Methane with Sulphate The anaerobic oxidation of methane (AOM) with sulphate is a significant process in marine environments, mediated by a consortium of methanotrophic archaea and sulphate-reducing bacteria. This review provides lipid biomarker signatures for chemotaxonomic identification of AOM communities, contributing to our understanding of methane's role in marine biogeochemical cycles (Niemann & Elvert, 2008).

Methane in Solid Oxide Fuel Cells Solid oxide fuel cells (SOFCs) offer a promising avenue for the efficient conversion of methane to electricity. The process promises high conversion efficiencies, above 60%, which is significantly higher than current natural gas power plants. This review critically assesses the opportunities and challenges for methane conversion in SOFCs, emphasizing the need for further research to overcome technical difficulties like sulfur and carbon deactivation (Gür, 2016).

Biomethane Production from Crops The production of biomethane through anaerobic digestion of organic wastes and energy crops provides a sustainable method for renewable biofuel generation. This comparative review focuses on methane yield from starch and lignocellulosic crops, highlighting the potential of using marginal lands for cultivation to avoid competition with food crops. It emphasizes the importance of optimizing pre-treatment processes to improve net energy production from these resources (Frigon & Guiot, 2010).

Eigenschaften

IUPAC Name |

N'-hydroxy-3-methylsulfonylpropanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S/c1-10(8,9)3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVIURXZFLTHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2715109.png)

![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)

![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715118.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B2715119.png)

![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2715120.png)

![2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2715124.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)